molecular formula C18H18BrF3N2O B6025579 4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

Cat. No. B6025579
M. Wt: 415.2 g/mol
InChI Key: MWZAEYNARAMNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol, commonly known as BRD-9894, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of phenol derivatives and has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.

Scientific Research Applications

BRD-9894 has been found to exhibit promising activity against various diseases, including cancer and neurological disorders. In cancer research, BRD-9894 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurological research, BRD-9894 has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of BRD-9894 involves its ability to modulate specific proteins and enzymes involved in various cellular processes. In cancer research, BRD-9894 has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression and cell proliferation. In neurological research, BRD-9894 has been found to modulate the activity of serotonin and dopamine receptors, leading to potential therapeutic applications in the treatment of depression and anxiety.
Biochemical and Physiological Effects
BRD-9894 has been found to exhibit various biochemical and physiological effects, depending on the specific disease or disorder being studied. In cancer research, BRD-9894 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurological research, BRD-9894 has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using BRD-9894 in scientific research include its high purity and yield, as well as its potential therapeutic applications in cancer and neurological disorders. However, the limitations of using BRD-9894 in lab experiments include its limited solubility in water and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the scientific research of BRD-9894. In cancer research, further studies are needed to determine the efficacy and safety of BRD-9894 in preclinical and clinical trials. In neurological research, further studies are needed to determine the potential therapeutic applications of BRD-9894 in the treatment of depression and anxiety. Additionally, further studies are needed to determine the mechanism of action of BRD-9894 and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of BRD-9894 involves a multistep process that starts with the reaction of 4-bromo-2-nitrophenol and 3-(trifluoromethyl)aniline to form the corresponding amine intermediate. This intermediate is then reacted with 4-(chloromethyl)phenylpiperazine in the presence of a base to yield the final product, BRD-9894. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.

properties

IUPAC Name

4-bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N2O/c19-15-4-5-17(25)13(10-15)12-23-6-8-24(9-7-23)16-3-1-2-14(11-16)18(20,21)22/h1-5,10-11,25H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZAEYNARAMNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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